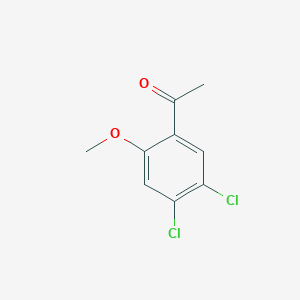
1-(4,5-Dichloro-2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dichloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms and a methoxy group
Preparation Methods
The synthesis of 1-(4,5-Dichloro-2-methoxyphenyl)ethanone typically involves the chlorination of 1-(2-methoxyphenyl)ethanone. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional steps to purify the final product.
Chemical Reactions Analysis
1-(4,5-Dichloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
Condensation: The compound can participate in condensation reactions with hydrazines or amines to form hydrazones or imines, respectively.
Scientific Research Applications
1-(4,5-Dichloro-2-methoxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(4,5-Dichloro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-(4,5-Dichloro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dichloro-2-methoxyphenyl)ethanone: This compound has chlorine atoms at different positions on the aromatic ring, leading to variations in its chemical reactivity and biological activity.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: The presence of a hydroxyl group instead of chlorine atoms significantly alters the compound’s properties, making it more hydrophilic and reactive in different types of chemical reactions.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-(4,5-dichloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3 |
InChI Key |
XKWAFZXHDFNTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


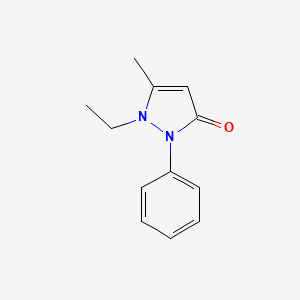
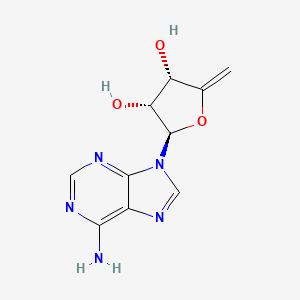
![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11747103.png)
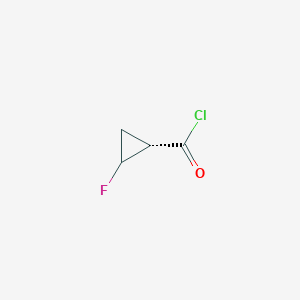
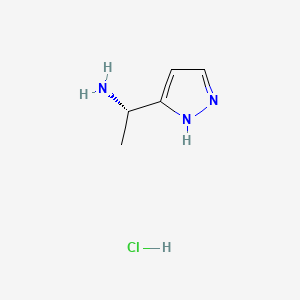
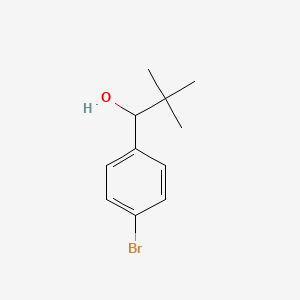
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747127.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747136.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747139.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747144.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B11747145.png)
![1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one](/img/structure/B11747147.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747149.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11747151.png)
